(4-Chlorobenzoyl)sulfamic acid
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Overview
Description
(4-Chlorobenzoyl)sulfamic acid is a chemical compound that combines the properties of both sulfamic acid and 4-chlorobenzoyl chloride It is characterized by the presence of a chlorobenzoyl group attached to a sulfamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobenzoyl)sulfamic acid typically involves the reaction of 4-chlorobenzoyl chloride with sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-Chlorobenzoyl chloride+Sulfamic acid→(4-Chlorobenzoyl)sulfamic acid
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobenzoyl)sulfamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorobenzoyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or alcohols can react with the chlorobenzoyl group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzoyl compounds.
Scientific Research Applications
(4-Chlorobenzoyl)sulfamic acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (4-Chlorobenzoyl)sulfamic acid involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. The sulfamic acid moiety may also contribute to the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: Shares the chlorobenzoyl group but lacks the sulfamic acid moiety.
Sulfamic acid: Contains the sulfamic acid group but does not have the chlorobenzoyl group.
Uniqueness
(4-Chlorobenzoyl)sulfamic acid is unique due to the combination of the chlorobenzoyl and sulfamic acid groups, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
89783-01-7 |
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Molecular Formula |
C7H6ClNO4S |
Molecular Weight |
235.65 g/mol |
IUPAC Name |
(4-chlorobenzoyl)sulfamic acid |
InChI |
InChI=1S/C7H6ClNO4S/c8-6-3-1-5(2-4-6)7(10)9-14(11,12)13/h1-4H,(H,9,10)(H,11,12,13) |
InChI Key |
UNWPWLODHYFURA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NS(=O)(=O)O)Cl |
Origin of Product |
United States |
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